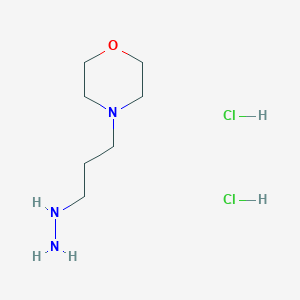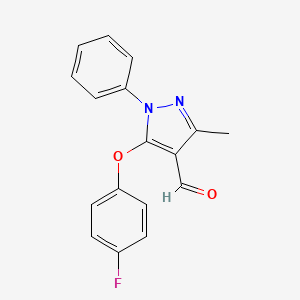![molecular formula C14H13N9O2 B2527637 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034372-30-8](/img/structure/B2527637.png)
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C14H13N9O2 and its molecular weight is 339.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is the Receptor Tyrosine Kinase c-Met . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
This compound acts as an inhibitor of the c-Met receptor . By binding to this receptor, it prevents the activation of the receptor’s kinase domain, thereby inhibiting the downstream signaling pathways .
Biochemical Pathways
The inhibition of the c-Met receptor disrupts several biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival and proliferation . The disruption of these pathways leads to the inhibition of cell growth and induction of apoptosis .
Pharmacokinetics
Like many other small molecule inhibitors, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The result of the action of this compound is the inhibition of cell growth and induction of apoptosis in cells expressing the c-Met receptor . This can lead to the reduction of tumor growth in cancers that overexpress this receptor .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the compound . Additionally, the presence of certain enzymes in the liver can affect the metabolism and hence the bioavailability of the compound .
生化学分析
Biochemical Properties
The biochemical properties of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide are not fully understood yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to demonstrate nanomolar inhibition of MET kinase activity .
Cellular Effects
Preliminary studies suggest that it has significant effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound undergoes decarboxylation in hot ethanol .
特性
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N9O2/c1-2-25-11-5-4-9-18-19-10(23(9)20-11)8-16-13(24)12-17-14-15-6-3-7-22(14)21-12/h3-7H,2,8H2,1H3,(H,16,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCPMDAZNQXRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=NN4C=CC=NC4=N3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[(2R)-oxolan-2-yl]methyl}thiourea](/img/structure/B2527556.png)
![4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B2527557.png)
![4-[(2-Chloro-1-benzofuran-3-yl)methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2527558.png)

![N'-(3-methylphenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2527561.png)

![(Z)-2-(3-methylphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2527565.png)
![N-(2-{4-[(3,4-difluorophenyl)methylidene]piperidin-1-yl}-2-oxoethyl)-N-methylprop-2-enamide](/img/structure/B2527566.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2527570.png)

![2-[4-(diethylamino)but-2-yn-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2527573.png)
![1-(Azepan-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2527574.png)
![7-(3-Fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2527575.png)
